methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Catalog No.
S741908
CAS No.
849067-96-5
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

CAS Number

849067-96-5

Product Name

methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11)

InChI Key

HUOFVBYYMPMLBQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C2C(=C1)C=CN2

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CN2

Synthesis and Characterization:

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been synthesized through various methods, including the reaction of 5-aminopyridine with ethyl acetoacetate followed by ester hydrolysis and methylation. [] The characterization of the synthesized compound is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ]

Potential Biological Activities:

Research suggests that methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate may possess various biological activities, although further investigation is needed. Studies have shown potential:

  • Antimicrobial activity: The compound exhibited moderate antibacterial activity against certain bacterial strains. []
  • Antioxidant activity: The presence of the nitrogen-heterocyclic ring system suggests potential antioxidant properties, but this requires further exploration. []
  • Enzyme inhibition: The compound might inhibit specific enzymes, but detailed studies are needed to identify specific targets and mechanisms of action. []

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic organic compound characterized by its unique pyrrole and pyridine structure. The molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 176.17 g/mol. This compound features a carboxylate group that contributes to its chemical reactivity and biological properties. It is known to be an irritant and poses certain health risks upon exposure, classified under acute toxicity warnings for skin contact and ingestion .

Typical of carboxylate esters and nitrogen-containing heterocycles. Key reactions include:

  • Hydrolysis: In the presence of water and acids or bases, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, allowing for functionalization at various positions on the ring.
  • Cyclization: Under specific conditions, this compound may undergo cyclization reactions to form more complex structures.

These reactions are significant in synthetic organic chemistry for modifying the compound's properties and enhancing its biological activity.

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits notable biological activities, which have been the subject of research:

  • Antimicrobial Properties: Studies suggest that compounds with similar structures possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary investigations indicate potential anticancer properties, likely due to its ability to interfere with cellular processes.
  • Neuroprotective Effects: There is emerging evidence that this compound may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Further research is necessary to fully elucidate these biological activities and their mechanisms.

Several methods have been developed for synthesizing methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate:

  • Cyclization Reactions: Starting from appropriate pyrrole and pyridine derivatives, cyclization can be induced using acid catalysts.
  • Esterification: The carboxylic acid derivative can be reacted with methanol in the presence of acid catalysts to yield the methyl ester.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps including protection-deprotection strategies and functional group transformations.

Each method varies in efficiency and yield, depending on the starting materials and reaction conditions employed.

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate finds applications in several fields:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug discovery programs targeting infectious diseases or cancer.
  • Chemical Research: Used as a building block in organic synthesis for developing new heterocyclic compounds.
  • Agricultural Chemistry: Investigated for possible applications as a pesticide or herbicide due to its antimicrobial properties.

These applications highlight its versatility within both medicinal and synthetic chemistry contexts.

Interaction studies involving methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate are crucial for understanding its pharmacodynamics:

  • Protein Binding Studies: Research indicates that this compound may bind to specific proteins involved in metabolic pathways, influencing its bioavailability and efficacy.
  • Receptor Interaction: Investigations into how it interacts with neurotransmitter receptors could provide insights into its neuroprotective effects.
  • Synergistic Effects: Studies exploring its interactions with other drugs could reveal potential synergistic effects that enhance therapeutic outcomes.

These studies are essential for optimizing its use in therapeutic applications.

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylatePyrrole-PyridineDifferent ring fusion leading to distinct properties
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylatePyrrole-PyridineVariation in position of carboxylate group
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidCarboxylic AcidLacks methyl ester functionality

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate stands out due to its specific arrangement of functional groups and potential biological activities not fully explored in these similar compounds. This uniqueness makes it a valuable subject for further research in medicinal chemistry.

XLogP3

1.2

Wikipedia

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Dates

Last modified: 08-15-2023

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